4-Iodo-1-propyl-1H-pyrazol-3-amine
CAS No.: 1354706-77-6
Cat. No.: VC4859285
Molecular Formula: C6H10IN3
Molecular Weight: 251.071
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354706-77-6 |
---|---|
Molecular Formula | C6H10IN3 |
Molecular Weight | 251.071 |
IUPAC Name | 4-iodo-1-propylpyrazol-3-amine |
Standard InChI | InChI=1S/C6H10IN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
Standard InChI Key | FEFSKHFJJRQQSE-UHFFFAOYSA-N |
SMILES | CCCN1C=C(C(=N1)N)I |
Introduction
Structural Characteristics
The molecular formula of 4-iodo-1-propyl-1H-pyrazol-3-amine is C₆H₁₀IN₃, with a molecular weight of 251.07 g/mol . Key structural features include:
Table 1: Structural Properties
Property | Value |
---|---|
IUPAC Name | 4-Iodo-1-propyl-1H-pyrazol-3-amine |
CAS Number | 1354706-77-6 |
Molecular Formula | C₆H₁₀IN₃ |
SMILES | CC(C)N1C=C(C(=N1)N)I |
InChI Key | JBQVNSOBIFKMSX-UHFFFAOYSA-N |
The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions . The propyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or equivalent electrophiles under acidic conditions .
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Iodination: Electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) at the 4-position .
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Propyl Group Introduction: Alkylation of the pyrazole nitrogen with propyl halides in the presence of bases like potassium carbonate .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclization | Hydrazine, acetic acid, reflux | 60–75% | |
Iodination | N-Iodosuccinimide, DMF, 80°C | 85% | |
Alkylation | 1-Bromopropane, K₂CO₃, DMF | 78% |
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency and yield. Catalysts such as copper(I) bromide improve coupling reactions, while polar aprotic solvents (e.g., DMSO) optimize reagent solubility .
Physicochemical Properties
Spectroscopic Data
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FTIR: C-N stretch observed near 1031 cm⁻¹; aromatic C-H stretches at ~3000 cm⁻¹ .
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¹H NMR: Pyrazole protons resonate at δ 7.5–8.5 ppm; propyl CH₂ groups appear at δ 1.0–1.5 ppm .
Thermal and Solubility Properties
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Thermal Stability: Decomposition occurs above 200°C due to the labile C-I bond .
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Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water .
Applications in Medicinal Chemistry
Drug Development
The iodine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl derivatives for kinase inhibitors .
Radiopharmaceuticals
The compound’s iodine moiety allows incorporation of radioisotopes (e.g., ¹²³I) for imaging applications .
Table 3: Key Applications
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